molecular formula C19H24N6OS B6449393 3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine CAS No. 2549022-73-1

3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine

Cat. No.: B6449393
CAS No.: 2549022-73-1
M. Wt: 384.5 g/mol
InChI Key: CQDVTEUBSQUSIY-UHFFFAOYSA-N
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Description

3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a useful research compound. Its molecular formula is C19H24N6OS and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.17323058 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(piperidin-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyridazine moiety and incorporates a thiazole group as well as an octahydropyrrolo structure. The structural complexity suggests diverse interactions with biological targets.

Pharmacological Properties

Research on similar pyrrolo[3,4-c]pyridine derivatives indicates that they exhibit a broad range of pharmacological activities:

  • Antimycobacterial Activity : Pyrrolo[3,4-c]pyridine derivatives have shown effectiveness against Mycobacterium tuberculosis, with some compounds demonstrating low minimum inhibitory concentrations (MIC) .
  • Anticancer Activity : Studies have indicated that pyrrolo[3,4-c]pyridine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds have been reported to exhibit cytotoxicity against ovarian and breast cancer cells while showing limited toxicity to non-cancerous cells .
  • Antidiabetic Effects : Certain derivatives have been shown to enhance insulin sensitivity in adipocytes, indicating potential use in diabetes management .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways, which may be relevant for their antidiabetic and anticancer effects.
  • Receptor Modulation : The presence of the piperidine and thiazole groups may allow for interaction with various receptors, influencing cellular signaling pathways.

Study 1: Antimycobacterial Efficacy

In a study assessing the antimycobacterial activity of pyrrolo[3,4-c]pyridine derivatives, specific compounds were synthesized and tested against M. tuberculosis. The most promising candidates exhibited MIC values below 0.15 µM, highlighting their potential as anti-tuberculosis agents .

Study 2: Anticancer Activity

Kalai et al. synthesized a series of pyrrolo[3,4-c]pyridine derivatives and evaluated their cytotoxicity against cancer cell lines. One notable compound demonstrated moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cardiac cells .

Data Tables

Activity TypeCompound ExampleMIC (µM)Notes
AntimycobacterialPyrrolo[3,4-c]pyridine derivative<0.15Effective against M. tuberculosis
Anticancer3,5-bis(4-fluorobenzylidene) derivativeModerateCytotoxic to ovarian cancer cells
AntidiabeticPhenoxy-substituted pyrrolo derivative0.3-100Increased insulin sensitivity

Properties

IUPAC Name

(6-piperidin-1-ylpyridazin-3-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6OS/c26-18(16-4-5-17(22-21-16)23-7-2-1-3-8-23)24-10-14-12-25(13-15(14)11-24)19-20-6-9-27-19/h4-6,9,14-15H,1-3,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDVTEUBSQUSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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